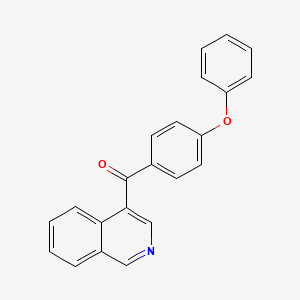

4-(4-Phenoxybenzoyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-6-4-5-9-20(17)21)16-10-12-19(13-11-16)25-18-7-2-1-3-8-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKGCNMYMMFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271630 | |

| Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-82-7 | |

| Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinoline Frameworks

Classical Reactions in Isoquinoline (B145761) Ring Formation

For over a century, a set of classical reactions has formed the bedrock of isoquinoline synthesis. These methods typically involve the cyclization of acyclic precursors under specific reaction conditions.

The Bischler–Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgjk-sci.com The reaction is typically promoted by a dehydrating agent in acidic conditions, with phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common reagents. wikipedia.orgjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. jk-sci.com

The mechanism of the Bischler–Napieralski reaction is believed to proceed through one of two primary pathways, the prevalence of which can be influenced by the reaction conditions. One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The reaction is most effective when the aromatic ring of the β-arylethylamide is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step. jk-sci.comnrochemistry.com While the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, there is a lack of specific examples in the literature detailing its application for the direct synthesis of 4-aroylisoquinolines like 4-(4-Phenoxybenzoyl)isoquinoline. An asymmetric variant of this reaction has been developed for the preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. rsc.org

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Reactants | β-Arylethylamides or β-arylethylcarbamates |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅, PPA, Tf₂O) |

| Products | 3,4-Dihydroisoquinolines (can be oxidized to isoquinolines) |

| Reaction Type | Intramolecular electrophilic aromatic substitution |

Discovered in 1911, the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com This reaction can be considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion from the initial condensation, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org

The reaction conditions for the Pictet–Spengler synthesis can vary. While traditionally carried out with heating in a protic acid, it has also been shown to proceed effectively in aprotic media, sometimes even without an acid catalyst. wikipedia.org The nature of the aromatic ring plays a crucial role; electron-rich aromatic systems like indoles or pyrroles react under mild conditions, whereas less nucleophilic rings such as a phenyl group often require higher temperatures and stronger acids. wikipedia.org The initial product is a tetrahydroisoquinoline, which would require subsequent oxidation to form the fully aromatic isoquinoline ring. quimicaorganica.org Similar to the Bischler-Napieralski reaction, the direct application of the Pictet-Spengler condensation for the synthesis of 4-aroylisoquinolines is not well-documented.

Table 2: General Aspects of the Pictet-Spengler Reaction

| Aspect | Details |

| Reactants | β-Arylethylamine and an aldehyde or ketone |

| Catalyst | Protic acid (e.g., HCl) or Lewis acid |

| Intermediate | Iminium ion |

| Product | Tetrahydroisoquinoline |

| Key Step | Intramolecular electrophilic aromatic substitution |

The Pomeranz–Fritsch reaction, also developed in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org These starting materials are typically formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The reaction is generally carried out in the presence of a strong acid, such as sulfuric acid. wikipedia.org

The mechanism involves the formation of the benzalaminoacetal, followed by an acid-promoted cyclization. wikipedia.org This cyclization proceeds through the loss of two alcohol molecules to form the aromatic isoquinoline ring system. wikipedia.org A key advantage of the Pomeranz–Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve through other classical methods. organicreactions.org However, yields can be variable. organicreactions.org There are no specific reports found on the use of the Pomeranz-Fritsch reaction for the synthesis of this compound.

Table 3: Characteristics of the Pomeranz-Fritsch Reaction

| Characteristic | Information |

| Starting Materials | Benzaldehyde and a 2,2-dialkoxyethylamine |

| Intermediate | Benzalaminoacetal (a Schiff base) |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Product | Substituted isoquinoline |

Modern Catalytic Approaches for Isoquinoline Synthesis

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These modern methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

A variety of transition metals, including palladium, rhodium, copper, and others, have been employed to catalyze the formation of the isoquinoline ring system through diverse annulation and cyclization strategies. researchgate.netrsc.org These reactions often involve the activation of C-H bonds or the coupling of appropriately functionalized precursors. For instance, rhodium(III)-catalyzed C-H activation and annulation cascades have been developed as a powerful tool for isoquinoline synthesis. acs.org

Palladium catalysis has emerged as a particularly versatile and powerful tool for the construction of the isoquinoline skeleton. researchgate.net One of the most relevant and direct methods for the synthesis of 4-aroylisoquinolines, and by extension this compound, is the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines. This approach allows for the efficient construction of 3-substituted 4-aroylisoquinolines in good yields.

The reaction proceeds by treating an N-tert-butyl-2-(1-alkynyl)benzaldimine with an aryl halide in the presence of carbon monoxide (CO) and a palladium catalyst, such as Pd(PPh₃)₄. The reaction is believed to involve the cyclization of the alkyne, promoted by an acylpalladium complex. This methodology provides a direct and convenient route to isoquinolines bearing an aroyl group at the C-4 position.

Table 4: Palladium-Catalyzed Synthesis of 3-Substituted 4-Aroylisoquinolines

| Starting Material | Aryl Halide | Product | Yield |

| N-tert-butyl-2-(phenylethynyl)benzaldimine | Iodobenzene | 4-Benzoyl-3-phenylisoquinoline | Good |

| N-tert-butyl-2-(cyclohexen-1-ylethynyl)benzaldimine | 4-Iodoanisole | 3-(Cyclohexen-1-yl)-4-(4-methoxybenzoyl)isoquinoline | Good |

| N-tert-butyl-2-((trimethylsilyl)ethynyl)benzaldimine | 1-Iodonaphthalene | 4-(1-Naphthoyl)-3-(trimethylsilyl)isoquinoline | Good |

Data compiled from representative examples in the literature. Yields are reported as "good" as specific percentages can vary based on the exact substrates and reaction conditions.

This palladium-catalyzed approach stands out as a highly promising and directly applicable strategy for the synthesis of the target compound, this compound, by selecting the appropriate 2-(1-alkynyl)benzaldimine and 4-phenoxy-substituted aryl halide as starting materials.

Transition Metal-Catalyzed Annulation and Cyclization Strategies

Rhodium-Mediated C-H Activation and Annulation

Rhodium catalysis has emerged as a robust tool for the synthesis of isoquinolines via chelation-assisted C-H activation. This strategy typically involves a directing group on the substrate that coordinates to the rhodium center, enabling the selective activation of an otherwise unreactive C-H bond, followed by annulation with a coupling partner.

A prevalent method involves the condensation of aryl ketones with hydroxylamine (B1172632) to form an oxime intermediate in situ. The oxime then serves as a directing group for Rh(III)-catalyzed C-H bond activation and subsequent cyclization with an internal alkyne. organic-chemistry.org This one-pot, three-component reaction efficiently assembles multisubstituted isoquinolines. Similarly, isoquinoline N-oxides can be synthesized by the oxidative annulation of aryl oximes with propargyl alcohols, a reaction that proceeds with high regioselectivity. researchgate.net

Diazo compounds are also effective coupling partners. Rh(III)-catalyzed intermolecular cyclization of oximes with diazo compounds proceeds through tandem C-H activation, cyclization, and condensation, yielding isoquinolines under mild, oxidant-free conditions, with nitrogen gas and water as the only byproducts. organic-chemistry.org Another approach utilizes hydrazones as a new class of oxidizing directing groups, enabling the synthesis of highly substituted isoquinolines via C-C and C-N bond formation coupled with N-N bond cleavage, again avoiding the need for an external oxidant. acs.org

The versatility of this methodology is highlighted by the annulation of petrochemical feedstocks. A simple and robust Rh(III)-catalyzed [4+2] cycloaddition of N-(pivaloyloxy)benzamides with ethylene (B1197577) or propyne (B1212725) gas provides 3,4-dihydroisoquinolones and 3-methylisoquinolones, respectively, in very good yields. organic-chemistry.org

Table 1: Examples of Rhodium-Mediated Isoquinoline Synthesis

| Starting Materials | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Ketones, Hydroxylamine | Internal Alkyne | Rh(III) | Multisubstituted Isoquinoline | Good to Excellent | organic-chemistry.org |

| N-Aryl Amidines | Cyclic Diazo-1,3-diketones | Rh(III) | 1-Aminoisoquinoline | Up to 93% | rsc.org |

| Benzamides | Ethylene/Propyne | Rh(III) | Dihydroisoquinolones/Methylisoquinolones | 39-96% | organic-chemistry.org |

Silver-Catalyzed Cyclizations of Advanced Intermediates

Silver catalysis provides a mild and efficient alternative for constructing the isoquinoline ring, particularly through the cyclization of strategically designed, advanced intermediates. These reactions often proceed with high functional group tolerance.

A notable example is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.orgnih.gov This method offers a novel and efficient route to substituted isoquinolines, proceeding smoothly in moderate to good yields. nih.gov The reaction conditions are generally mild, and a plausible mechanism involves the activation of the alkyne by the silver catalyst, facilitating intramolecular attack by the azide.

Another powerful strategy employs silver triflate (AgOTf) to catalyze the reaction of 2-alkynylbenzaldehydes with isocyanoacetates, which provides isoquinolines efficiently under mild conditions in the open air. organic-chemistry.org Furthermore, AgOTf can catalyze the electrophilic cyclization and subsequent [3+2] cycloaddition/rearrangement of o-alkynylbenzaldoximes with isocyanates. This process yields a series of 1-amino-isoquinolines in good yields. nih.gov

The utility of silver catalysis also extends to decarboxylative radical cyclizations, where the single electron transfer (SET) ability of silver salts is exploited to generate radicals that undergo cyclization to form heterocyclic scaffolds. researchgate.net

Copper-Mediated Synthesis of Isoquinolines

Copper-catalyzed reactions are highly attractive in synthetic chemistry due to the low cost, low toxicity, and versatility of copper salts. researchgate.net These methods have been successfully applied to the synthesis of a diverse range of isoquinoline derivatives.

One-pot tandem reactions are a hallmark of copper catalysis. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) produces densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org Another approach involves the CuI-catalyzed coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones, which initially form 1,2-dihydroisoquinolines that subsequently dehydrogenate under air to yield the aromatic isoquinoline products. organic-chemistry.org

An environmentally friendly method has been developed using water as the solvent. A Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides facile access to isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.orgrsc.org By simply protecting or deprotecting the oxime hydroxyl group, the reaction can be selectively directed towards either N-O or O-H cleavage, delivering isoquinoline N-oxides or isoquinolines, respectively, with high atom economy and without the need for organic solvents or additives. nih.govsemanticscholar.org

Table 2: Selected Copper-Mediated Isoquinoline Syntheses

| Starting Materials | Key Features | Catalyst | Yield | Reference |

|---|---|---|---|---|

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | Cyclization in water, no organic solvent | CuI | 92-95% | nih.gov |

| 2-Haloaryloxime acetates, β-diketones | Cascade reaction, high chemo- and regioselectivity | Copper | Good | organic-chemistry.org |

Cobalt-Catalyzed Approaches to Isoquinoline Derivatives

Cobalt catalysts are gaining prominence for their unique catalytic activity, often exhibiting higher site-selectivity and reactivity compared to other transition metals in certain transformations. thieme-connect.de Cobalt-catalyzed C-H activation provides an effective pathway to isoquinoline derivatives.

For example, a cobalt-catalyzed synthesis of isoquinolines via C-H coupling and cyclization with alkynes has been developed using a bidentate 2-hydrazinylpyridine directing system. This approach avoids the need for expensive ligands and demonstrates high catalytic reactivity. organic-chemistry.org In the synthesis of multisubstituted isoquinolines from unsymmetrically substituted O-acyl oximes and alkynes, cobalt(III) catalysts have shown superiority over rhodium systems in terms of substrate scope, yield (45–97%), and site-selectivity (up to 20:1). thieme-connect.de

Beyond C-H activation, cobalt catalysis is also employed in asymmetric dearomative annulation reactions. Using a chiral tridentate ligand, a Co(II) catalyst can facilitate the enantioselective [3+2] annulation of isoquinolines with aminocyclopropanes to produce chiral benzo-fused indolizidine derivatives in high yields and excellent stereoselectivities. acs.org

Regioselective Functionalization of the Isoquinoline Scaffold

Once the isoquinoline framework is constructed, the next critical challenge is the precise installation of substituents at specific positions. For the synthesis of this compound, methods for functionalization at the C4 position are paramount.

Strategies for Carbon-Carbon Bond Formation at the C4 Position

Introducing a carbon-based substituent, such as the 4-phenoxybenzoyl group, at the C4 position of the isoquinoline ring requires specific and reliable chemical strategies.

A classic and effective method involves the use of a pre-functionalized starting material. Commercially available 4-bromoisoquinoline (B23445) serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. For example, a Heck reaction between 4-bromoisoquinoline and an appropriate acrylate (B77674) ester can introduce a carbon chain at C4, which can then be further modified. nih.gov This strategy provides a reliable entry point for building more complex C4 substituents.

More recent innovations have provided metal- and activating-group-free methods for C4 alkylation. One such strategy involves a temporary dearomatization of the isoquinoline ring using benzoic acid. The resulting 1,2-dihydroisoquinoline (B1215523) intermediate acts as a nucleophile, reacting at the C4 position with an electrophile like a vinyl ketone. Subsequent elimination of the benzoic acid restores the aromaticity of the ring, leaving the new alkyl group at the C4 position. acs.org The carbonyl group introduced via this method can then serve as a synthetic handle for further transformations to construct the desired benzoyl moiety. acs.org

Control of Regioselectivity in Substituted Isoquinoline Synthesis

Achieving high regioselectivity—the ability to control the exact position of substitution—is a central theme in modern synthetic chemistry. This is crucial for avoiding the formation of unwanted isomers and ensuring an efficient synthesis.

In transition-metal-catalyzed C-H activation approaches, the choice of directing group is often the primary determinant of regioselectivity. For instance, in the cobalt-catalyzed synthesis using O-acyl oximes, C-H activation occurs preferentially at the sterically less hindered ortho position of the aromatic ring, leading to a specific regioisomer of the isoquinoline product. thieme-connect.de

For traditional cyclization methods like the Pictet-Spengler reaction, regioselectivity is governed by the electronic properties of the starting materials. Substituents on the aromatic ring of the phenylethylamine starting material dictate the position of cyclization, with the reaction typically favoring the less hindered ortho position. researchgate.net The choice of catalyst and solvent can also influence this outcome. researchgate.net

Modern palladium-catalyzed α-arylation techniques followed by cyclization offer a highly convergent and regioselective route. This methodology allows for the deliberate combination of precursors to install substituents at nearly any position on the isoquinoline nucleus in a controlled manner. nih.gov This powerful approach is not limited by the electronic nature of the precursors and works well for both electron-rich and electron-poor systems, providing a predictable path to polysubstituted isoquinolines. nih.gov

Mechanistic Investigations of Isoquinoline Reactions and Transformations

Intrinsic Reactivity Patterns of the Isoquinoline (B145761) Nucleus

The reactivity of the isoquinoline nucleus is a fascinating interplay of its bicyclic aromatic structure, comprising a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com The nitrogen atom's presence significantly influences the electron distribution, rendering the heterocyclic ring electron-deficient and the carbocyclic ring comparatively electron-rich. gcwgandhinagar.comscribd.comquimicaorganica.org This electronic dichotomy dictates the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution Profiling

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system preferentially occurs on the electron-rich benzene ring. gcwgandhinagar.comquimicaorganica.orgimperial.ac.uk The nitrogen atom deactivates the pyridine ring towards electrophilic attack. scribd.com Quantitative studies on the electrophilic reactivity of the neutral isoquinoline molecule have established the following positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This finding is significant as it clarifies that the formation of 4-substituted derivatives under neutral conditions is a result of the intrinsic reactivity of the nucleus and not due to a special mechanistic pathway. rsc.org

Under acidic conditions, where the nitrogen atom is protonated, the deactivating effect is further enhanced, and electrophilic substitution occurs predominantly at the C-5 and C-8 positions of the carbocyclic ring. gcwgandhinagar.comscribd.comshahucollegelatur.org.in For instance, nitration with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in The stability of the resulting cationic intermediate, known as the Wheland intermediate, dictates this regioselectivity. quimicaorganica.org

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline

| Position | Reactivity under Neutral Conditions rsc.org | Reactivity under Acidic Conditions gcwgandhinagar.comscribd.comshahucollegelatur.org.in |

| 1 | Low | Not favored |

| 3 | Low | Not favored |

| 4 | High | Not favored |

| 5 | Moderate | Major |

| 6 | Low | Minor |

| 7 | Moderate | Minor |

| 8 | Moderate | Major |

Nucleophilic Substitution Processes: Beyond Direct Displacement

In contrast to electrophilic substitution, nucleophilic substitution readily occurs on the electron-deficient pyridine ring of the isoquinoline nucleus. gcwgandhinagar.comscribd.comslideshare.net The C-1 position is the most susceptible to nucleophilic attack, a phenomenon attributed to the stability of the intermediate anion, where the negative charge can be delocalized onto the electronegative nitrogen atom and is also stabilized by the adjacent benzene ring. shahucollegelatur.org.inquimicaorganica.orgquora.com

A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. scribd.comshahucollegelatur.org.inyoutube.com The mechanism involves the addition of the amide anion to the C-1 position, forming a σ-adduct, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org While the Chichibabin reaction is a powerful tool, it can suffer from drawbacks such as low yields and poor regioselectivity under harsh conditions. rsc.org

Another important reaction is the Reissert reaction, which involves the treatment of isoquinoline with an acid chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgclockss.org These intermediates are versatile synthons for the introduction of various substituents at the C-1 position. clockss.org

Direct C-H Metallation and Subsequent Functionalization

Direct C-H metallation offers an atom-economical approach to functionalize the isoquinoline nucleus. The regioselectivity of this process is highly dependent on the reaction conditions and the directing group employed. nih.gov In the absence of a directing group, lithiation can occur at positions α to the nitrogen, such as C-1. iust.ac.ir However, direct lithiation often requires an adjacent substituent to facilitate the process. iust.ac.ir

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of isoquinolines. nih.gov For instance, rhodium(III)-catalyzed C-H cyanation of 1-aryl isoquinolines has been developed for the synthesis of axially chiral biaryl nitriles. acs.org The mechanism typically involves the coordination of the metal to the nitrogen atom, followed by C-H activation to form an organometallic intermediate, which can then react with various electrophiles. nih.gov

Elucidation of Reaction Mechanisms in Phenoxybenzoyl-Isoquinoline Formation

The synthesis of 4-(4-Phenoxybenzoyl)isoquinoline involves the formation of a carbon-carbon bond between the C-4 position of the isoquinoline ring and the carbonyl carbon of the 4-phenoxybenzoyl group. The elucidation of the precise reaction mechanism is crucial for optimizing reaction conditions and extending the scope of this transformation.

Detailed Cyclization Pathways and Transient Intermediates

While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the provided results, analogous reactions provide insight into potential pathways. One plausible route involves a Friedel-Crafts-type acylation. However, the intrinsic reactivity of the C-4 position towards electrophiles under neutral conditions suggests this could be a viable, albeit potentially challenging, transformation. rsc.org

Alternative strategies often involve the pre-functionalization of the isoquinoline ring. For instance, a 4-haloisoquinoline could undergo a metal-catalyzed cross-coupling reaction with a 4-phenoxybenzoyl nucleophile. The mechanism of such a reaction would be dictated by the specific catalyst and coupling partners used, but generally involves oxidative addition, transmetalation, and reductive elimination steps.

Another approach could involve the generation of a nucleophilic isoquinoline species at the C-4 position. This could potentially be achieved through a dearomatization-rearomatization strategy, where a nucleophile adds to the isoquinoline ring, followed by reaction with an electrophile (the 4-phenoxybenzoyl moiety) and subsequent re-aromatization. acs.org

Radical-Mediated Processes in Isoquinoline Derivatization

Radical-mediated reactions offer a powerful alternative for the functionalization of heteroaromatic compounds, including isoquinoline. researchgate.net The Minisci reaction, for example, allows for the introduction of acyl groups onto electron-deficient heteroarenes through a radical mechanism. nih.govacs.org In a typical Minisci acylation, an acyl radical is generated from an aldehyde and an oxidant, which then adds to the protonated heteroaromatic ring. acs.org This methodology has been successfully applied to the acylation of isoquinolines. nih.govacs.org

A plausible radical-mediated pathway for the synthesis of this compound could involve the generation of a 4-phenoxybenzoyl radical from a suitable precursor, such as 4-phenoxybenzaldehyde. This radical could then add to the C-4 position of the isoquinoline ring. The resulting radical intermediate would then be oxidized to the final product. Recent advancements in photoredox catalysis have expanded the scope of radical reactions, enabling transformations under mild conditions. acs.org

Photochemical Reactions and Photoinduced Rearrangements of Isoquinoline Systems

Photo-cyclization Phenomena in Related Heterocyclic Compounds

Photo-cyclization reactions are a cornerstone of photochemical synthesis, enabling the formation of new rings through intramolecular bond formation. In the context of heterocyclic compounds, these reactions often proceed via radical intermediates, leading to complex polycyclic structures.

Research Findings:

Visible-light-induced radical cascade cyclizations have been effectively employed for the synthesis of fused isoquinoline systems like the indolo[2,1-a]isoquinoline core. nih.gov These reactions typically operate under mild, redox-neutral conditions and demonstrate a broad tolerance for various functional groups. nih.gov The mechanism often involves a photoredox catalyst that initiates a radical cascade, leading to the formation of new C-C bonds and subsequent cyclization. For instance, the controlled radical cyclization of o-alkynylated benzamides can yield isoquinoline-1,3,4(2H)-triones through an amidyl N-centered radical addition to a C-C triple bond. acs.org Mechanistic studies, including control and quenching experiments, have substantiated the role of radical intermediates in these cyclization cascades. acs.org

While these examples involve the construction of the isoquinoline ring itself or fused systems, the principles can be extended to substituents on the isoquinoline core. For this compound, the phenoxy group presents an intriguing opportunity for intramolecular photo-cyclization. Upon photochemical excitation of the benzoyl chromophore or the isoquinoline nucleus, it is conceivable that a radical could be generated, leading to an intramolecular cyclization between the isoquinoline ring and the phenoxy substituent. The position of the phenoxy group relative to the benzoyl carbonyl offers several potential pathways for cyclization, potentially leading to novel, rigid polycyclic aromatic structures. The efficiency of such a process would depend on the excited state lifetime, the geometric feasibility of the cyclization, and the stability of the resulting radical intermediates.

Table 1: Examples of Photochemical Cyclization in Heterocyclic Synthesis Note: This table presents data for related heterocyclic compounds to illustrate the principles of photo-cyclization, as direct data for this compound is not available.

| Reactant Type | Reaction Conditions | Product Type | Yield | Reference |

| o-Alkynylated Benzamides | Visible Light, Photoredox Catalyst | Isoquinoline-1,3,4(2H)-triones | Good | acs.org |

| N-aryl-enaminones | UV Irradiation (350 nm), Acetonitrile (B52724) | Quinolines | Moderate-Good | rsc.org |

| Substituted 2-Stilbazoles | UV Irradiation | Benzo[f]quinolines | Not Specified | mdpi.com |

Photochemical N to C Rearrangements via Phosphite (B83602) Mediation

A significant advancement in isoquinoline functionalization is the development of phosphite-mediated photochemical rearrangements. These reactions allow for the migration of a substituent from the isoquinoline nitrogen to a carbon atom on the ring, providing a powerful tool for C-H functionalization.

Research Findings:

A notable example is the photochemical acs.orgnih.gov N to C rearrangement of N-alkyl isoquinolinium salts, which is mediated by phosphite. nih.govnih.gov This process facilitates the meta-C–H (C4) alkylation of the isoquinoline core. nih.govyoutube.com The reaction begins with the N-alkylation of isoquinoline, followed by the formation of a phosphite adduct upon direct irradiation (e.g., with a 365 nm LED). nih.gov This adduct, which can be viewed as an N-alkylated aryl-conjugated enamine, enters an excited singlet state upon photo-irradiation. nih.govnih.gov

Mechanistic studies, combining experimental and computational approaches, have revealed an unprecedented C–N bond cleavage pathway from this singlet excited state. nih.govnih.gov This homolytic cleavage generates a radical pair, and the subsequent recombination and rearomatization sequence leads to the final C4-alkylated isoquinoline. nih.gov A key feature of this method is the dual role of the group on the nitrogen, which first acts as an activator for phosphite adduct formation and then migrates to the ring carbon. nih.gov This strategy has proven effective for a wide range of sterically and electronically diverse alkyl groups. nih.gov

For this compound, this type of rearrangement would be relevant after N-alkylation. If an alkyl group were introduced onto the nitrogen of this compound to form the corresponding isoquinolinium salt, subsequent phosphite-mediated photo-irradiation could potentially induce a acs.orgnih.gov N to C rearrangement. However, the pre-existing bulky substituent at the C4 position would sterically hinder the migration to this site. Instead, the rearrangement would likely be directed to the C2 (ortho) position, a process that has also been documented for isoquinolinium salts under different phosphite-mediated conditions. nih.govnih.gov The presence of the 4-phenoxybenzoyl group would undoubtedly influence the electronic properties of the isoquinoline ring and potentially the quantum yield of the rearrangement.

Table 2: Phosphite-Mediated Photochemical meta-C–H Alkylation of Isoquinoline Derivatives Note: This table shows results for various N-alkyl isoquinolinium salts to demonstrate the scope of the N to C rearrangement. The substrate is the N-alkylated isoquinolinium salt.

| Migrating Alkyl Group | Substitution on Isoquinoline Ring | Product Position | Yield | Reference |

| Benzyl (B1604629) | Unsubstituted | C4 | High | nih.gov |

| Diphenylmethyl | 1-Methyl | C4 | Good | nih.gov |

| Benzyl | 3-Methyl | C4 | Good | nih.gov |

| Benzyl | Methoxy-substituted | C4 | Good | nih.gov |

Photodecarboxylation Reactions of Ancillary Moieties

Photodecarboxylation is a photochemical reaction where a carboxyl group is extruded from a molecule, typically as carbon dioxide, often leading to the formation of a radical or carbanionic intermediate that can be trapped or undergo further reaction.

Research Findings:

While direct photodecarboxylation of a carboxylic acid group attached to the isoquinoline core is a plausible reaction, much of the recent research has focused on related processes, such as the generation of radicals for C-H functionalization. For instance, visible-light-mediated reactions can generate acyl radicals from precursors like 4-acyl-1,4-dihydropyridines without the need for an external oxidant. researchgate.net These acyl radicals can then add to protonated N-heteroarenes like isoquinoline. researchgate.net The subsequent reaction pathway can diverge from the classical Minisci-type acylation. Under reducing conditions (i.e., in the absence of an oxidant), the intermediate radical can undergo a process involving a spin-center shift, ultimately leading to a hydroxyalkylated product rather than an acylated one. researchgate.net

In the context of this compound, the relevant photochemical process would not be a decarboxylation but rather a Norrish-type reaction involving the benzoyl carbonyl group. The carbonyl group of the 4-phenoxybenzoyl substituent is a chromophore that can be excited upon UV irradiation. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the isoquinoline ring, generating an isoquinolyl radical and a 4-phenoxybenzoyl radical. These radicals could then engage in various subsequent reactions, such as hydrogen abstraction from the solvent, recombination, or the aforementioned intramolecular cyclization. A Norrish Type II reaction, if a sterically accessible gamma-hydrogen is present, could lead to cleavage of the benzoyl group and the formation of an alkene. The specific pathway would be highly dependent on the reaction conditions, particularly the solvent and the presence of radical scavengers. Quantum yield measurements for related photoredox reactions have shown that values can exceed 1, indicating the presence of radical chain mechanisms.

Computational Chemistry and Theoretical Studies of Isoquinoline Architectures

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), offer a fundamental understanding of the molecular properties of isoquinoline (B145761) derivatives. These methods are instrumental in elucidating the electronic distribution, predicting chemical behavior, and analyzing the three-dimensional arrangement of atoms.

Electronic Structure Analysis of 4-(4-Phenoxybenzoyl)isoquinoline

The electronic structure of this compound is characterized by the interplay of the electron-deficient isoquinoline ring, the electron-rich phenoxy group, and the polar carbonyl linker. DFT calculations are commonly employed to analyze the distribution of electron density and the nature of intramolecular interactions.

The distribution of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's electronic transitions and reactivity. In related isoquinoline-based chromophores, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting isoquinoline core. nih.gov This spatial separation of HOMO and LUMO is indicative of a charge-transfer character in the excited state.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Donor-Acceptor Isoquinoline System

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: This data is illustrative and based on typical values for donor-acceptor substituted isoquinolines. Actual values for this compound would require specific calculations.

Theoretical Prediction of Reactivity and Preferred Reaction Pathways

For example, a large HOMO-LUMO gap generally correlates with high kinetic stability and low chemical reactivity. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. Calculations on related 3-arylated quinolines have shown them to be chemically hard compounds with significant kinetic stability. researchgate.net

The preferred sites for electrophilic and nucleophilic attack can be predicted by analyzing the Fukui functions or the distribution of the electrostatic potential on the molecular surface. The nitrogen atom of the isoquinoline ring, with its lone pair of electrons, is a likely site for protonation and electrophilic attack. The carbonyl carbon of the benzoyl group is also an electrophilic center.

Conformational Analysis and Stereochemical Implications

Conformational analysis, often performed using DFT or semi-empirical methods, can identify the lowest energy conformers and the energy barriers for rotation between them. In a study of related 4-anilidopiperidines, conformational analysis was crucial in understanding their biological activity. nih.gov For this compound, the planarity of the system will be a key factor. A more planar conformation would enhance π-conjugation across the molecule, which could have significant implications for its optical and electronic properties. The steric hindrance between the hydrogen atom at the 5-position of the isoquinoline ring and the adjacent carbonyl group will likely influence the preferred rotational angle.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

The way this compound molecules interact with each other and with their environment is crucial for understanding its properties in the solid state and in solution. Molecular modeling and simulation techniques can shed light on these intermolecular forces.

The presence of aromatic rings suggests that π-π stacking interactions will be a significant contributor to the packing in the solid state. Hydrogen bonding, although the molecule is aprotic, can occur with solvent molecules or other co-formers. mdpi.com The carbonyl oxygen and the isoquinoline nitrogen are potential hydrogen bond acceptors.

Analysis of pairwise interaction energies, as demonstrated in studies of other quinoline (B57606) derivatives, can quantify the strength of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov For instance, in a related structure, interaction energies for C-H···O hydrogen bonds were calculated to be in the range of -3.2 to -11.7 kcal/mol. nih.gov These calculations help in understanding the formation of supramolecular assemblies.

Theoretical Prediction of Spectroscopic Parameters and Optical Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.

Computational Studies of Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of organic molecules. researchgate.net By calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, one can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum.

For isoquinoline derivatives designed for nonlinear optics, TD-DFT calculations have been used to predict λmax values. For example, in a series of related compounds, the calculated λmax values ranged from 306 nm to 325 nm, showing a bathochromic (red) shift with the introduction of certain substituents. nih.gov These calculations can also elucidate the nature of the electronic transitions, for instance, by identifying them as π-π* or n-π* transitions and assessing their charge-transfer character. nih.govresearchgate.net

Table 2: Representative Calculated Absorption Maxima (λmax) for Substituted Isoquinolines

| Compound | Calculated λmax (nm) | Oscillator Strength (f) |

| MPBID1 | 321 | >0.04 |

| MPBID2 | 324 | >0.04 |

| MPBID3 | 324 | >0.04 |

| MPBID4 | 325 | >0.04 |

Source: Adapted from data on related isoquinoline derivatives. nih.gov The specific values for this compound would require dedicated calculations.

The choice of the functional and basis set in TD-DFT calculations is critical for obtaining accurate results that correlate well with experimental spectra. dtu.dk More advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed for a more accurate description of excited states, especially in cases where TD-DFT may be less reliable. researchgate.net

Theoretical Vibrational and NMR Spectroscopic Analysis of Isoquinoline Architectures

Theoretical Vibrational Analysis:

DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been successfully employed to compute the vibrational spectra of isoquinoline and its derivatives. nih.govresearchgate.netresearchgate.netfigshare.com These calculations provide theoretical infrared (IR) and Raman spectra that generally show good agreement with experimental data. researchgate.net

For the basic isoquinoline molecule, key vibrational modes include:

C-H stretching: Typically observed in the high-frequency region of the spectrum.

C-C aromatic stretching: These vibrations, including the semi-circle stretching, are calculated and observed in the mid-frequency range (e.g., ~1600 cm⁻¹ to 1000 cm⁻¹). researchgate.net

C-N stretching: These modes are characteristic of the heterocyclic ring and appear in the fingerprint region. researchgate.net

Bending and Torsional Modes: C-C-C bending and torsional modes are also predicted and are consistent with experimental spectra. researchgate.net

The introduction of substituents, such as a 4-phenoxybenzoyl group, would be expected to introduce new vibrational modes associated with the substituent's functional groups (e.g., C=O stretching of the benzoyl group, C-O-C stretching of the phenoxy group) and to shift the frequencies of the isoquinoline core vibrations due to electronic and steric effects. A recent study on medicinally important isoquinoline highlighted the use of DFT in analyzing vibrational assignments. researchgate.netfigshare.comtandfonline.com

Theoretical NMR Spectroscopic Analysis:

Computational methods are also utilized to predict the ¹H and ¹³C NMR chemical shifts of isoquinoline and its derivatives. tsijournals.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net

For the isoquinoline scaffold, theoretical calculations can predict the chemical shifts of the protons and carbons in the heterocyclic and benzene (B151609) rings. These calculated shifts are then compared with experimental data to confirm structural assignments. tsijournals.com The electronic environment of each nucleus heavily influences its chemical shift. tsijournals.com For instance, the presence of the nitrogen atom in the isoquinoline ring leads to characteristic shifts for the adjacent protons and carbons.

For a complex molecule like this compound, computational NMR analysis would be invaluable for assigning the numerous signals in its ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons on the isoquinoline core would be influenced by the electron-withdrawing benzoyl group at the 4-position. Similarly, the signals for the phenoxy and benzoyl rings would be predicted based on their substitution patterns and electronic environments. While specific data for this compound is not available, studies on related quinoline and isoquinoline derivatives demonstrate the power of combining theoretical calculations with experimental NMR to elucidate complex structures. researchgate.netuncw.edu

Chemical Derivatization and Functionalization of 4 4 Phenoxybenzoyl Isoquinoline

Strategies for the Introduction of Diverse Functionalities onto the Isoquinoline (B145761) Ring

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and can be functionalized at several positions to introduce chemical diversity. nih.govrsc.org For the 4-(4-phenoxybenzoyl)isoquinoline parent structure, the C-1, C-3, and nitrogen positions are primary targets for modification.

Modern synthetic methods provide a robust toolkit for these transformations. Transition-metal-catalyzed reactions are particularly effective. For instance, C-H activation at the C-1 position can be achieved using rhodium or ruthenium catalysts, allowing for the direct introduction of alkyl or aryl groups. rsc.org This approach avoids the need for pre-functionalization of the ring.

Alternatively, a common strategy involves starting with a pre-functionalized isoquinoline, such as a halogenated derivative (e.g., 1-bromoisoquinoline). This halo-isoquinoline can then undergo various palladium-catalyzed cross-coupling reactions before or after the introduction of the 4-phenoxybenzoyl side chain. Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the installation of a wide array of substituents. mdpi.com

The nitrogen atom (N-2) of the isoquinoline ring offers another site for derivatization. It can be readily alkylated to form isoquinolinium salts or oxidized to form N-oxides, which can alter the electronic properties and solubility of the molecule and open pathways for further reactions. nih.gov

Table 1: Selected Strategies for Functionalizing the Isoquinoline Ring

| Position | Reaction Type | Reagents/Catalysts | Potential Functionality Introduced | Reference |

|---|---|---|---|---|

| C-1 | C-H Arylation/Alkylation | Rh(III) or Ru(II) catalysts | Aryl, Alkyl | rsc.org |

| C-1, C-3 | Suzuki Coupling | Pd catalysts (e.g., Pd(PPh₃)₄), Arylboronic acid | Aryl, Heteroaryl | mdpi.com |

| C-1, C-3 | Sonogashira Coupling | Pd/Cu catalysts, Terminal alkyne | Alkynyl | mdpi.com |

| C-4 | Heck Coupling | Pd(OAc)₂, PPh₃, Acrylate (B77674) ester | Alkenyl, Propenamide side chains | nih.gov |

| N-2 | N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt | nih.gov |

| N-2 | N-Oxidation | m-CPBA | N-oxide | nih.gov |

Modifications of the Phenoxybenzoyl Moiety for Tuned Chemical Behavior

The phenoxybenzoyl moiety provides two aromatic rings and a carbonyl group, all of which are amenable to chemical modification.

Electrophilic Aromatic Substitution (EAS): Both the phenoxy and benzoyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents are key to controlling the regioselectivity of these reactions.

On the terminal phenoxy ring , the ether oxygen is an activating, ortho, para-directing group. Therefore, electrophilic attack will be favored at the positions ortho and para to the ether linkage. libretexts.org

On the central benzoyl ring , the carbonyl group is a deactivating, meta-directing group. Additionally, the isoquinoline substituent at the para position will direct incoming electrophiles to the positions meta to the carbonyl. libretexts.org

Modification of the Carbonyl Group: The ketone linker is a critical site for functionalization that can fundamentally alter the compound's geometry and electronic properties.

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride, introducing a hydroxyl group and a chiral center. Complete reduction to a methylene (CH₂) bridge can be accomplished under harsher conditions, such as the Wolff-Kishner or Clemmensen reductions, which removes the polar carbonyl group entirely. thieme-connect.de

Other Transformations: The ketone can be converted into other functional groups, such as an oxime or an imine, by reacting with hydroxylamine (B1172632) or primary amines, respectively.

These modifications allow for precise tuning of properties like polarity, hydrogen bonding capability, and steric profile.

Table 2: Potential Modifications of the Phenoxybenzoyl Moiety

| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Phenoxy Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) at ortho/para positions | wikipedia.org |

| Phenoxy Ring | Bromination | Br₂, FeBr₃ | Bromo (-Br) at ortho/para positions | wikipedia.org |

| Benzoyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) at meta position | libretexts.org |

| Carbonyl Group | Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)-) | thieme-connect.de |

| Carbonyl Group | Reduction to Methylene | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (-CH₂-) | thieme-connect.de |

Synthesis of Analogues with Tailored Chemical Attributes

The synthesis of analogues with specific chemical attributes is achieved by combining the strategies outlined above. The goal is to systematically alter parts of the molecule to modulate its properties. For example, to enhance aqueous solubility, polar functional groups such as hydroxyl, amino, or carboxylic acid moieties can be introduced onto either the isoquinoline or phenoxy rings.

A convergent synthetic approach is often employed. This could involve preparing a series of substituted isoquinolines and a separate series of substituted phenoxybenzoyl precursors, which are then combined in a final step. For instance, a 4-bromoisoquinoline (B23445) derivative could be coupled with a variety of substituted (4-phenoxyphenyl)boronic acids via a Suzuki reaction to generate a library of analogues with diversity in the phenoxybenzoyl portion.

Conversely, a divergent approach starts with the core this compound molecule, which is then subjected to various functionalization reactions to produce a range of derivatives. This is particularly useful when the core scaffold is readily available. The choice of strategy depends on the accessibility of starting materials and the desired location of the chemical modifications.

Derivatization Reagents and Their Application in Analytical Enhancement

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. While the parent this compound is readily detectable by mass spectrometry (MS) and UV-Vis spectroscopy, derivatization can be crucial for enhancing the analytical detection of its functionalized analogues.

If an analogue of this compound is synthesized to contain a reactive functional group (e.g., a primary amine, a carboxylic acid, or a thiol), this group can be targeted with specific derivatization reagents.

Amine-containing analogues can be reacted with reagents like o-phthalaldehyde (OPA) or dansyl chloride to yield highly fluorescent products, enabling sensitive detection by HPLC with fluorescence detection.

Carboxylic acid-containing analogues can be esterified with fluorescent or UV-active tags to improve their chromatographic behavior and detection limits.

Furthermore, specialized derivatization reagents designed to enhance mass spectrometric detection can be employed. For example, reagents that introduce a permanently charged group or a readily ionizable site can significantly improve the signal intensity in electrospray ionization mass spectrometry (ESI-MS). Isoquinoline- and quinoline-based derivatization agents have been developed for the analysis of specific analytes like amines, showcasing a strategy where the derivatizing agent itself has a structure similar to a part of the target molecule.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties.

For 4-(4-Phenoxybenzoyl)isoquinoline, single-crystal X-ray diffraction analysis would reveal the planar isoquinoline (B145761) ring system and the spatial orientation of the 4-phenoxybenzoyl substituent. The analysis would likely show a non-planar conformation, with a significant dihedral angle between the isoquinoline core and the benzoyl group due to steric hindrance. Furthermore, the phenoxy group's phenyl ring would also be twisted relative to the benzoyl phenyl ring. The crystal packing would be stabilized by various non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules and C-H···O hydrogen bonds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the isoquinoline, benzoyl, and phenoxy moieties. The aromatic region would be complex, with overlapping multiplets corresponding to the various phenyl and isoquinoline protons. Specific chemical shifts and coupling constants would allow for the assignment of each proton. For instance, the protons on the isoquinoline ring would exhibit characteristic shifts, with the proton at position 1 likely appearing at a downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoquinoline CH | 7.5 - 9.0 | 120 - 155 |

| Benzoyl CH | 7.0 - 8.0 | 128 - 140 |

| Phenoxy CH | 6.9 - 7.4 | 118 - 160 |

Note: These are predicted chemical shift ranges. Actual values would be determined experimentally.

Advanced Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₂₂H₁₅NO₂), the expected exact mass would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether linkage and the bond between the carbonyl group and the isoquinoline ring, leading to characteristic fragment ions. For example, fragments corresponding to the benzoyl cation, the phenoxy cation, and the isoquinoline moiety would be expected.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 326.1181 | Value |

| [M+Na]⁺ | 348.0995 | Value |

| Key Fragment Ions | ||

| [C₁₃H₉O]⁺ (Benzoyl) | 181.0653 | Value |

| [C₆H₅O]⁺ (Phenoxy) | 93.0340 | Value |

Note: Observed m/z values would be determined from experimental analysis.

Optical Spectroscopy for Electronic States and Photophysical Properties

Optical spectroscopy, including UV-Vis absorption and fluorescence emission studies, provides insights into the electronic transitions and photophysical properties of a molecule.

Upon excitation at a wavelength corresponding to an absorption maximum, the compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide information about the excited state properties of the molecule. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, could also be determined.

Table 4: Representative Photophysical Data for Aromatic Ketones and Isoquinolines

| Parameter | Typical Value Range |

|---|---|

| Absorption λmax (nm) | 250 - 350 |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission λmax (nm) | 350 - 500 |

Note: This table provides typical ranges for related structures; specific values for this compound would require experimental measurement.

Time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics and probe the rates of such energy transfer processes. The investigation of these properties is crucial for understanding the potential of this compound in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or photocatalysis.

Exploration of Non Biological Applications in Materials Science and Chemical Technologies

Integration into Advanced Functional Materials

There is currently no available research detailing the integration of 4-(4-Phenoxybenzoyl)isoquinoline into advanced functional materials. The potential of a compound in this area is typically assessed through studies of its electronic, optical, and physical properties, none of which have been published for this specific molecule.

Conductive Materials

An extensive search of scientific literature reveals no studies on the application or investigation of this compound in the development of conductive materials. The conductivity of organic molecules is often linked to the presence of extended π-conjugated systems and the ability to form ordered, charge-transporting stacks, properties which have not been reported for this compound.

Optical Materials and Photoactive Systems

Similarly, there is a lack of data concerning the use of this compound in optical materials or photoactive systems. The characterization of a compound for such applications would involve the study of its absorption and emission spectra, quantum yield, and photostability. No such photophysical data for this compound is present in the current body of scientific literature.

Sensing Applications

The potential of this compound as a chemical sensor has not been explored in any published research. The development of a chemical sensor typically relies on a molecule's ability to exhibit a measurable change in its properties (e.g., color, fluorescence) upon interaction with a specific analyte. Without foundational studies on its reactivity and photophysics, its utility in sensing remains unknown.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

No literature exists that describes the synthesis, characterization, or application of this compound in the context of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. The evaluation of a compound for OLED applications would require detailed investigation into its electroluminescent properties, charge mobility, and thermal stability, none of which have been documented.

Application as Chiral Ligands in Asymmetric Catalysis

The field of asymmetric catalysis often employs chiral ligands to induce stereoselectivity in chemical reactions. While isoquinoline (B145761) derivatives can be designed as chiral ligands, there are no published reports on the use of this compound for this purpose. The synthesis of a chiral version of this molecule and its subsequent application in catalysis has not been described.

Utilization in Specialized Solvent Systems and Ionic Liquid Development

There is no information available regarding the use of this compound in the formulation of specialized solvent systems or in the development of ionic liquids. The properties that would make a compound suitable for such applications, such as its polarity, boiling point, and ability to form ionic species, have not been reported.

Incorporation into Polymeric Materials: Design and Synthesis of Isoquinoline-Based Polymers (e.g., Polyimides with Phenoxybenzoyl Linkages)

The development of high-performance polymers, particularly aromatic polyimides, is driven by the need for materials with exceptional thermal stability, chemical resistance, and mechanical strength. core.ac.uk The molecular structure of this compound presents a foundational backbone that can be chemically modified for use as a monomer in polymerization reactions.

The synthesis of polyimides typically involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) (PAA) precursor. nih.govkoreascience.kr This PAA is then converted into the final polyimide through thermal or chemical imidization. koreascience.kr For this compound to be used in such a synthesis, it would first need to be functionalized to create a diamine monomer. A hypothetical synthetic route could involve the nitration of the terminal phenyl ring of the phenoxy group and the isoquinoline moiety, followed by reduction to yield a diamino-4-(4-phenoxybenzoyl)isoquinoline monomer.

This functionalized diamine could then be reacted with various commercially available aromatic dianhydrides, such as Pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane (6FDA), to produce novel polyimides. nih.govcapes.gov.br The general reaction scheme is depicted below:

Hypothetical Polyimide Synthesis Scheme

Scheme 1: A potential two-step polycondensation reaction to form a polyimide using a diamino-derivative of this compound and a generic aromatic dianhydride.

The properties of the resulting polyimide would be heavily influenced by the incorporated isoquinoline-based monomer. The phenoxybenzoyl linkage is expected to impart a degree of flexibility and solubility to the polymer chain, potentially improving its processability compared to more rigid polyimides. nih.gov The bulky, non-coplanar structure of the benzoyl-isoquinoline group could disrupt chain packing, leading to amorphous polymers with good solubility in organic solvents. koreascience.kr Furthermore, the high aromatic content and the inherent stability of the imide and isoquinoline rings would contribute to excellent thermal stability, a hallmark of this class of polymers. core.ac.uk

Table 1: Expected Properties of Polyimides Incorporating Isoquinoline-Phenoxybenzoyl Moieties

| Property | Expected Influence of Monomer Structure | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | High | The rigid aromatic backbone of the isoquinoline and benzoyl groups restricts segmental motion. nih.gov |

| Thermal Stability | Excellent | High aromatic content and stable heterocyclic rings contribute to a high degradation temperature. core.ac.uk |

| Solubility | Potentially Improved | The flexible ether linkage and bulky side group can disrupt polymer chain packing, increasing solubility in organic solvents. koreascience.krnih.gov |

| Mechanical Strength | High | Aromatic polyimides are known for their exceptional strength and modulus. core.ac.uk |

Research into polyquinolines has highlighted their attractive optical, electrical, and thermal properties, making the development of new synthetic routes, such as AA/BB-type aza-Diels–Alder polymerizations, an active area of investigation. rsc.org The creation of polyimides from an isoquinoline-based monomer like this compound aligns with the broader goal of designing novel high-performance materials with tailored properties. numberanalytics.com

Applications in Dyes and Pigments

The application of isoquinoline derivatives in the manufacture of dyes is a known area of chemical technology. wikipedia.org Azo dyes, which contain the -N=N- functional group, are particularly significant commercially for dyeing textiles like polyester (B1180765) due to their brilliant colors and excellent fastness. medcraveonline.com

While this compound is not an azo dye, its extended conjugated system, comprising the isoquinoline ring, benzoyl group, and phenoxy substituent, forms a chromophore that can absorb light in the ultraviolet-visible spectrum. This absorption of light is the fundamental requirement for a molecule to be colored. Many isoquinoline derivatives are noted for their fluorescent properties, which is the emission of light at a longer wavelength after absorbing light. mdpi.com This fluorescence can be a desirable characteristic for certain dye applications, including security inks and biological imaging agents.

The synthesis of dyes based on quinoline (B57606) structures, such as 8-hydroxyquinoline, has been successfully demonstrated. medcraveonline.comsci-hub.seresearchgate.net These dyes are synthesized by coupling the quinoline derivative with a diazonium salt to create an azo linkage. sci-hub.seresearchgate.net A similar strategy could theoretically be applied to an activated derivative of this compound to produce novel azo dyes. The resulting dyes would be expected to have deep colors and good affinity for synthetic fibers like polyester, due to the large, aromatic, and relatively nonpolar nature of the molecule.

Table 2: Fastness Properties of Related 8-Hydroxyquinoline-Based Azo Dyes on Polyester Fabric

| Fastness Test | Dye-I (from 6-nitro-2-amino toluene) | Dye-II (from 4-chloro-aniline) |

|---|---|---|

| Washing Fastness | Moderate to Excellent | Moderate to Excellent |

| Light Fastness | Moderate to Excellent | Moderate to Excellent |

| Rubbing Fastness | Very Good | Very Good |

| Perspiration Fastness | Very Good | Very Good |

Data derived from studies on 8-hydroxyquinoline-based azo dyes, indicating the potential performance of new dyes derived from similar heterocyclic cores. sci-hub.seresearchgate.net

The presence of the carbonyl group and ether linkage in this compound could also enhance its properties as a disperse dye. These polar groups can improve the dye's affinity for polyester fibers and may influence its sublimation fastness, a critical parameter for the application of disperse dyes.

Role as Corrosion Inhibitors

The use of organic compounds containing nitrogen, oxygen, and sulfur heteroatoms, along with π-electrons, is a primary strategy for protecting metals from corrosion, particularly in acidic environments. nih.gov Isoquinoline and its derivatives have been extensively studied as effective corrosion inhibitors for metals like mild steel. wikipedia.orgresearchgate.netjmaterenvironsci.com The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

The compound this compound possesses multiple features that make it a strong candidate for a corrosion inhibitor:

Nitrogen Heteroatom: The nitrogen atom in the isoquinoline ring has a lone pair of electrons that can coordinate with vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com

Oxygen Atoms: The carbonyl (C=O) and ether (-O-) groups provide additional sites with lone pair electrons for adsorption onto the metal. mdpi.com

π-Electron System: The extensive network of aromatic rings (isoquinoline, benzoyl, and phenoxy) provides a source of π-electrons that can interact with the metal surface. najah.edu

A theoretical study on the isomeric compound 1-Isoquinolinyl phenyl ketone confirmed its potential as a corrosion inhibitor, with calculations showing that it could adsorb strongly onto a mild steel surface through its nitrogen and carbonyl groups. researchgate.netresearchgate.net The mechanism of inhibition is typically through chemisorption, involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. mdpi.com

The effectiveness of quinoline-based inhibitors often increases with concentration up to an optimal level, where surface coverage is maximized. najah.edubiointerfaceresearch.com Studies on various quinoline derivatives have demonstrated high inhibition efficiencies in acidic solutions.

Table 3: Inhibition Efficiency of Various Quinoline Derivatives on Mild Steel in HCl Solution

| Inhibitor Compound | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Quinaldic Acid | 5 mM | 30 | >90% | researchgate.net |

| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol | 200 ppm | 30 | ~95% | jmaterenvironsci.com |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 500 ppm | 30 | 93.4% | biointerfaceresearch.com |

The data from related compounds strongly suggest that this compound would act as a mixed-type inhibitor, meaning it would reduce both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. jmaterenvironsci.comnajah.edu Its large molecular size would also contribute to effective surface coverage, blocking active corrosion sites and protecting the metal from aggressive chemical attack.

Q & A

Q. What are the common synthetic routes for 4-(4-phenoxybenzoyl)isoquinoline derivatives in medicinal chemistry?

The synthesis of this compound derivatives often involves fragment-based strategies. For example, monosubstituted isoquinoline fragments can be synthesized by functionalizing positions 1–8 of the isoquinoline ring. These fragments are then merged via a "merging by design" approach to optimize bioactivity, even without prior X-ray structural data. Key steps include condensation reactions (e.g., Bischler-Napieralski reaction) and reductive methylation, as demonstrated in the synthesis of multidrug resistance modulators .

Q. How can spectroscopic techniques characterize the structural and electronic properties of isoquinoline derivatives?

FT-IR, FT-Raman, and FT-NMR spectroscopy are critical for analyzing vibrational modes, electronic environments, and conformations. For example, FT-IR can identify functional groups like carbonyls in 4-carboxylate derivatives, while NMR (e.g., H, C) elucidates substituent effects on aromatic protons. Computational methods (DFT) complement experimental data to predict reactivity and stability .

Q. What reactivity patterns are observed in cross-dehydrogenative coupling (CDC) reactions involving isoquinoline?

Isoquinoline undergoes CDC with substituted toluenes or brominated analogs (e.g., 4-, 5-, 6-bromoisoquinolines) to form N-alkyl amides. Reaction yields (37–91%) depend on electronic effects of substituents. For instance, benzylic methyl or methoxy groups in ethers influence regioselectivity, requiring optimization of oxidants and catalysts .

Advanced Research Questions

Q. How can fragment-based design optimize the biological activity of this compound derivatives?

Fragment libraries targeting specific protein binding sites are synthesized by substituting isoquinoline at distinct positions (e.g., 1, 3, 4). Biochemical screening identifies "hit" fragments, which are merged to enhance potency. For example, merging 4-phenoxybenzoyl and tetrahydroisoquinoline fragments improved anti-inflammatory activity without structural data .

Q. How do substituents at the 6-position of isoquinoline affect photocatalytic efficiency in reductive borylation?

Electron-donating groups (e.g., 6-NH) lower reduction potentials (−3.26 V) and enhance borylation yields (64%), while electron-withdrawing groups (e.g., 6-CN, −2.51 V) reduce yields (32%). Systematic screening of substituents and correlation with reduction potentials (via cyclic voltammetry) are essential for photocatalyst optimization .

Q. How can researchers address contradictions in biological activity data for isoquinoline-based anticancer agents?

Discrepancies in IC values may arise from variations in cell lines, assay conditions, or substituent positioning. For example, derivatives with 6,8-dichloro substitutions show divergent apoptosis induction in different cancer models. Validating activity via orthogonal assays (e.g., proliferation inhibition, caspase activation) and structure-activity relationship (SAR) studies is critical .

Q. What mechanisms underlie the ability of isoquinoline derivatives to reverse multidrug resistance (MDR) in cancer cells?

Isoquinoline derivatives like (±)-7-Benzyloxy-1-(3-benzyloxy-4-methoxyphenethyl)-tetrahydroisoquinoline inhibit ABCB1 transporters. Mechanistic studies involve competitive binding assays, ATPase activity modulation, and in silico docking to map interactions with transmembrane domains .

Q. How do conformational changes in isoquinoline derivatives influence their physicochemical properties?

Computational studies (e.g., DFT) reveal that substituents like 4-carboxylate alter intramolecular hydrogen bonding and dipole moments, affecting solubility and membrane permeability. Experimental validation via X-ray crystallography or microwave spectroscopy is recommended for high-precision conformational analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products